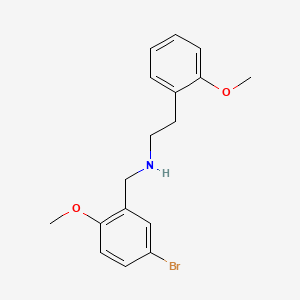![molecular formula C17H18Cl2N2O3 B4589461 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B4589461.png)
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea
Overview
Description
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea is a synthetic organic compound with the molecular formula C17H18Cl2N2O3
Scientific Research Applications
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Preparation Methods
The synthesis of 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 1-(2,4-dichlorophenyl)ethanone with 3,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound shares structural similarities but differs in the substitution pattern on the phenyl ring.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Another related compound with a different functional group arrangement.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar dichlorophenyl group but differs in the overall structure and functional groups
Properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-10(13-6-4-11(18)8-14(13)19)20-17(22)21-12-5-7-15(23-2)16(9-12)24-3/h4-10H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDIBHWTVXBQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4589393.png)
![2-cyano-N-mesityl-3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4589400.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4589406.png)
![2-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4589408.png)
![1-(3-fluorobenzoyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B4589431.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4589434.png)

![2-(2-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B4589439.png)
![methyl 3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4589446.png)
![6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4589449.png)
![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4589457.png)
![N-[(1Z)-1-(2,4-dimethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4589460.png)


